molecular formula C13H11NO3 B8665086 N-(2-(Furan-3-yl)-2-oxoethyl)benzamide CAS No. 88353-02-0

N-(2-(Furan-3-yl)-2-oxoethyl)benzamide

Cat. No.: B8665086
CAS No.: 88353-02-0
M. Wt: 229.23 g/mol
InChI Key: NLFMGFZCSIOZPU-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-oxoethyl)benzamide is a benzamide derivative characterized by a furan-3-yl substituent linked via a 2-oxoethyl group to the benzamide core. The structure comprises three key components:

  • Benzamide moiety: Aromatic ring with a carboxamide group.
  • 2-Oxoethyl linker: A two-carbon chain with a ketone oxygen.
  • Furan-3-yl substituent: A five-membered oxygen-containing heterocycle at the terminal position.

The furan substituent may confer unique electronic and steric properties, influencing reactivity and biological activity compared to other analogs.

Properties

CAS No.

88353-02-0

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-[2-(furan-3-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C13H11NO3/c15-12(11-6-7-17-9-11)8-14-13(16)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,16)

InChI Key

NLFMGFZCSIOZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the N-(2-oxoethyl)benzamide scaffold but differ in substituents:

Compound Name Substituent Key Structural Features Reference
N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-benzamide Benzothiazole-piperazinyl Bulky heterocyclic amine substituent
3-Chloro-2-methyl-N-(2-oxo-2-((4-(trifluoromethyl)benzyl)amino)ethyl)benzamide Trifluoromethyl-benzylamino Electron-withdrawing CF₃ group
N-(2-(Butylamino)-2-oxoethyl)-benzamide Butylamino Alkyl chain substituent
N-(2-(Benzylamino)-2-oxoethyl)benzamide Benzylamino Aromatic primary amine
N-(2-(5-Bromothiophen-2-yl)-2-oxoethyl)benzamide 5-Bromothiophen-2-yl Thiophene with bromine substituent

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility .
  • Alkyl/aromatic amines (e.g., benzylamino) are common in bioactive compounds, influencing receptor binding .
Physicochemical and QSAR Studies
  • LogP and Solubility: Furan-3-yl substituents increase hydrophobicity (predicted LogP = 2.8) compared to benzylamino analogs (LogP = 2.1) . CF₃ groups reduce solubility but improve membrane permeability .
  • QSAR Insights :

    • Antimicrobial activity correlates with Kier’s α shape index (κα₃) and HOMO energy, indicating steric and electronic effects dominate .
    • Anticancer activity depends on topological parameters (e.g., molecular connectivity indices), suggesting scaffold rigidity enhances target binding .

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